![molecular formula C21H21BrN2O2 B2584493 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one CAS No. 1025240-27-0](/img/structure/B2584493.png)
3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one
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Description
Scientific Research Applications
Hydrogen-Bonded Structures
Research by Abonía et al. (2007) and Trilleras et al. (2008) has focused on the hydrogen-bonded structures of related pyrazoles and pyrazolines. These studies reveal intricate hydrogen bonding patterns, contributing to our understanding of molecular interactions and crystal structures in compounds similar to 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one (Abonía et al., 2007); (Trilleras et al., 2008).
Acoustic Properties in Solvents
Ikhe et al. (2005) conducted studies on the acoustic properties of substituted pyrazolines in solvents like dioxane. This research provides insights into solute-solvent interactions and could be relevant for understanding the behavior of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one in different environments (Ikhe et al., 2005).
Synthesis and Characterization
The work of Becerra et al. (2021) on the efficient synthesis and characterization of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, could provide a basis for the synthesis and analysis of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one (Becerra et al., 2021).
Spectroscopic and Spectrophotometric Investigations
Hayvalı et al. (2010) investigated the spectroscopic and spectrophotometric properties of pyrazole derivatives. Such studies are crucial for understanding the physical and chemical properties of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one (Hayvalı et al., 2010).
Corrosion Inhibition in Petroleum Industry
Singh et al. (2020) explored the use of pyrazol derivatives as corrosion inhibitors in the petroleum industry. This suggests potential applications of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one in industrial contexts (Singh et al., 2020).
Photophysical Properties and Applications
Hu et al. (2013) studied the photophysical properties and potential optoelectronic applications of pyrene derivatives. Research like this can inform the potential uses of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one in electronic and photonic devices (Hu et al., 2013).
properties
IUPAC Name |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-5-tert-butyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2,3)19-17(13-14-12-15(22)10-11-18(14)26-4)20(25)24(23-19)16-8-6-5-7-9-16/h5-13H,1-4H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXIAAYPLSGGBH-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one |
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